METHYL 2-({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE
Overview
Description
METHYL 2-({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Nitration: Introduction of the nitro group to the benzimidazole ring.
Thioether Formation: Reaction of the nitro-benzimidazole with a suitable thiol to form the sulfanyl derivative.
Acetylation: Acetylation of the sulfanyl derivative.
Esterification: Finally, esterification with methyl benzoate to form the target compound.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents and nucleophiles are often used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
METHYL 2-({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: Used in the development of new drugs due to its potential antibacterial, antiviral, and anticancer properties.
Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Industrial Applications: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to various biological effects. The benzimidazole core can bind to specific enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antibacterial and antiprotozoal activities.
Thiabendazole: A benzimidazole derivative used as an anthelmintic.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Uniqueness
METHYL 2-({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-[[2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-26-16(23)11-4-2-3-5-12(11)18-15(22)9-27-17-19-13-7-6-10(21(24)25)8-14(13)20-17/h2-8H,9H2,1H3,(H,18,22)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRDZWLYKSTGLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.